molecular formula C25H25FN2O2 B283188 N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine

N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine

Cat. No. B283188
M. Wt: 404.5 g/mol
InChI Key: JNXNYTVXYJGSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine, commonly known as F13714, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. F13714 is a selective serotonin 5-HT1A receptor agonist, which means it can activate specific receptors in the brain that are involved in regulating mood, anxiety, and stress.

Mechanism of Action

F13714 acts as a partial agonist of the 5-HT1A receptor, which means it can activate the receptor to a certain extent without causing excessive stimulation. The activation of the 5-HT1A receptor leads to an increase in the release of serotonin in the brain, which can have a calming and mood-stabilizing effect.
Biochemical and Physiological Effects:
F13714 has been shown to have several biochemical and physiological effects, including anxiolytic, antidepressant, and neuroprotective properties. Studies have also shown that F13714 can improve cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

One of the main advantages of using F13714 in lab experiments is its selectivity for the 5-HT1A receptor, which reduces the risk of off-target effects. However, the limitations of using F13714 include its low solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of F13714. One direction is to explore its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a treatment for substance abuse disorders. Additionally, further studies are needed to optimize the synthesis method and improve the stability and solubility of F13714.

Synthesis Methods

The synthesis of F13714 involves a multi-step process that starts with the reaction of 4-fluorobenzyl alcohol with 3-methoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 1H-indole-3-carboxaldehyde to form the final product, F13714. The synthesis method has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

F13714 has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and stress-related disorders. Studies have shown that F13714 can activate the 5-HT1A receptor in the brain, which leads to an increase in serotonin levels. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and stress.

properties

Molecular Formula

C25H25FN2O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C25H25FN2O2/c1-29-24-8-4-5-20(25(24)30-17-18-9-11-21(26)12-10-18)15-27-14-13-19-16-28-23-7-3-2-6-22(19)23/h2-12,16,27-28H,13-15,17H2,1H3

InChI Key

JNXNYTVXYJGSGV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCCC3=CNC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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